4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine
Overview
Description
4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Biological Activity
4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine, identified by its CAS number 2098037-49-9, is a compound that has been investigated for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H26N2O
- Molecular Weight : 214.35 g/mol
Biochemical Interactions
The compound has been shown to interact with various enzymes and proteins, influencing several biochemical pathways.
Key Biochemical Interactions
Enzyme/Protein | Interaction Type | Effect |
---|---|---|
Transaminases | Enzyme modulation | Alters amino acid transfer |
Monoamine oxidases | Enzyme inhibition | Regulates neurotransmitter levels |
Cellular signaling proteins | Signal transduction modulation | Influences gene expression and metabolism |
These interactions highlight the compound's role in metabolic processes, particularly in amino acid metabolism and neurotransmitter regulation.
Cellular Effects
Research indicates that this compound significantly affects various cell types. It modulates cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. For instance:
- Cell Signaling Modulation : The compound has been shown to influence pathways involved in cell growth and differentiation.
- Gene Expression : It can alter the expression of genes related to metabolic processes and stress responses.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : It binds to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit monoamine oxidase activity, which is crucial for regulating neurotransmitter levels.
- Signal Transduction : The compound influences cellular signaling pathways that regulate various physiological responses.
- Gene Regulation : By modulating transcription factors, it can alter gene expression patterns associated with metabolic functions and cellular stress responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotoxicity Studies : In animal models, high doses of the compound have been associated with neurotoxic effects, indicating a dose-dependent response where lower doses may have beneficial effects while higher doses could be harmful.
- Metabolic Pathway Analysis : Laboratory studies have demonstrated that the compound remains stable under specific conditions but may degrade over time, affecting its long-term efficacy in cellular contexts.
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
- Neurological Disorders : Due to its influence on neurotransmitter regulation, it may be explored for treating conditions like depression or anxiety.
- Metabolic Disorders : Its role in amino acid metabolism suggests potential applications in metabolic syndrome or related disorders.
Properties
IUPAC Name |
4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-4-12-6-8-5-11(10)7-9(8,2)3/h8H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOPJZBDQANRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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